molecular formula C12H10N4O B1436500 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 650628-09-4

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B1436500
CAS No.: 650628-09-4
M. Wt: 226.23 g/mol
InChI Key: SOGRRZBOUJOGPU-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain histone lysine demethylases (KDMs), which are enzymes involved in the regulation of gene expression through histone modification . This inhibition can lead to changes in the chromatin structure and subsequently affect gene transcription. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, this compound can alter cell growth and survival. Furthermore, it can impact gene expression by inhibiting histone demethylases, leading to changes in the transcriptional landscape of the cell . These effects on cellular metabolism and signaling pathways highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of histone lysine demethylases (KDMs), which leads to changes in histone methylation patterns and gene expression . This compound binds to the active site of KDMs, preventing them from demethylating histone residues. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to its overall molecular effects . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound may lead to immediate changes in gene expression and cellular signaling, while long-term exposure can result in more sustained effects on cell growth and metabolism . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular energy production and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution within cells . The localization and accumulation of this compound in different tissues can influence its overall pharmacokinetic and pharmacodynamic properties.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of nuclear localization signals (NLS) can facilitate its transport into the nucleus, where it can interact with chromatin and influence gene expression . Additionally, its accumulation in the mitochondria can affect mitochondrial function and cellular energy production.

Properties

IUPAC Name

1-(3-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGRRZBOUJOGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365910
Record name 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650628-09-4
Record name 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.